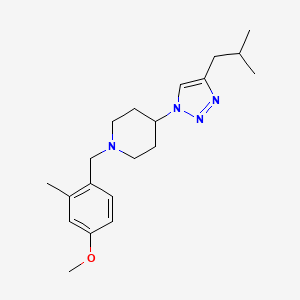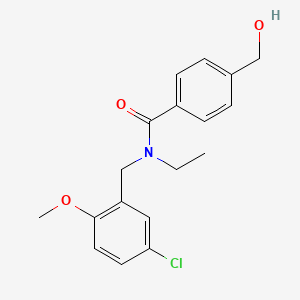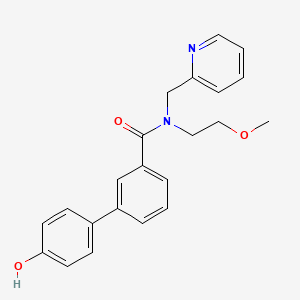
4-(4-isobutyl-1H-1,2,3-triazol-1-yl)-1-(4-methoxy-2-methylbenzyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-isobutyl-1H-1,2,3-triazol-1-yl)-1-(4-methoxy-2-methylbenzyl)piperidine is a chemical compound that has recently gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been synthesized through a unique method and has been found to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of 4-(4-isobutyl-1H-1,2,3-triazol-1-yl)-1-(4-methoxy-2-methylbenzyl)piperidine is not yet fully understood. However, it has been suggested that the compound may act as a DNA intercalator, leading to the inhibition of DNA replication and cell division. Additionally, this compound has also been found to exhibit potential inhibitory activity against certain enzymes, such as topoisomerase II.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-isobutyl-1H-1,2,3-triazol-1-yl)-1-(4-methoxy-2-methylbenzyl)piperidine exhibits various biochemical and physiological effects. In particular, this compound has been found to exhibit potential anti-cancer activity, as well as potential anti-inflammatory and anti-oxidant activity. Additionally, this compound has also been studied for its potential use as a fluorescent probe for imaging applications.
实验室实验的优点和局限性
One of the main advantages of using 4-(4-isobutyl-1H-1,2,3-triazol-1-yl)-1-(4-methoxy-2-methylbenzyl)piperidine in lab experiments is its unique chemical structure, which allows for potential applications in various fields of research. Additionally, the synthesis method for this compound is relatively simple and straightforward. However, one limitation of using this compound in lab experiments is the lack of understanding of its exact mechanism of action, which may hinder its potential applications in certain research fields.
未来方向
There are several future directions for research involving 4-(4-isobutyl-1H-1,2,3-triazol-1-yl)-1-(4-methoxy-2-methylbenzyl)piperidine. One potential direction is further investigation into the compound's potential anti-cancer activity, with a focus on identifying the specific mechanisms of action involved. Additionally, this compound may also be studied for its potential use as a fluorescent probe for imaging applications in vivo. Finally, further research may also be conducted to explore the potential applications of this compound in other fields of research, such as materials science and catalysis.
合成方法
The synthesis of 4-(4-isobutyl-1H-1,2,3-triazol-1-yl)-1-(4-methoxy-2-methylbenzyl)piperidine involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction. This reaction involves the use of copper (I) chloride and sodium ascorbate as catalysts, along with azide and alkyne substrates. The reaction proceeds through the formation of a copper-acetylide intermediate, which then undergoes a cycloaddition reaction with the azide substrate to form the desired triazole compound.
科学研究应用
The unique chemical structure of 4-(4-isobutyl-1H-1,2,3-triazol-1-yl)-1-(4-methoxy-2-methylbenzyl)piperidine has made it an attractive candidate for various scientific research applications. One such application is in the field of medicinal chemistry, where this compound has been found to exhibit potential anti-cancer activity. Additionally, this compound has also been studied for its potential use as a fluorescent probe for imaging applications.
属性
IUPAC Name |
1-[(4-methoxy-2-methylphenyl)methyl]-4-[4-(2-methylpropyl)triazol-1-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O/c1-15(2)11-18-14-24(22-21-18)19-7-9-23(10-8-19)13-17-5-6-20(25-4)12-16(17)3/h5-6,12,14-15,19H,7-11,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYLHUPIVQAATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CN2CCC(CC2)N3C=C(N=N3)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5906340.png)
![(2S)-2-[(2-methylthieno[2,3-d]pyrimidin-4-yl)amino]-3-phenylpropanamide](/img/structure/B5906347.png)

![N-ethyl-N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5906362.png)
![3-{[(2-methoxyethyl)(4-methylbenzyl)amino]methyl}-N-methylpyridin-2-amine](/img/structure/B5906382.png)
![6-[(4-{[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]methyl}piperidin-1-yl)carbonyl]-1H-indole](/img/structure/B5906388.png)


![1-benzoyl-4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}piperazine](/img/structure/B5906407.png)
![N-[3-(2-ethylphenoxy)propyl]-N,2,4-trimethylpyrimidine-5-carboxamide](/img/structure/B5906413.png)
![2-methyl-N-[(3-methyl-2-thienyl)methyl]-N-[(2-morpholin-4-ylpyridin-3-yl)methyl]propan-1-amine](/img/structure/B5906426.png)
![N-[4-(2-{ethyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-2-oxoethyl)phenyl]butanamide](/img/structure/B5906432.png)

![4-{4-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B5906442.png)